molecular formula C10H11BrO3 B3272121 5-(3-bromopropoxy)-2H-1,3-benzodioxole CAS No. 56219-51-3

5-(3-bromopropoxy)-2H-1,3-benzodioxole

Cat. No. B3272121
CAS RN: 56219-51-3
M. Wt: 259.1 g/mol
InChI Key: LZVZRLKAMWQNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04684739

Procedure details

To a solution prepared by dissolving 7.3 g of potassium hydroxide in 7 ml of water and then adding 120 ml of t-butanol are added 15 g of 3,4-methylenedioxyphenol and 88 g of 1,3-dibromopropane and the mixture is stirred for 3 hours under heating at reflux. After completion of the reaction, the solvent is distilled off and benzene is added and washed with water. The benzene layer is dried over anhydrous sodium sulfate and the solvent is distilled off. The residue is subjected to vacuum distillation to give 23 g of 5-(3-bromopropoxy)-1,3-benzodioxole boiling at 120° C./1 mmHg.
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
88 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].C(O)(C)(C)C.[CH2:8]1[O:16][C:15]2[CH:14]=[CH:13][C:12]([OH:17])=[CH:11][C:10]=2[O:9]1.[Br:18][CH2:19][CH2:20][CH2:21]Br>O>[Br:18][CH2:19][CH2:20][CH2:21][O:17][C:12]1[CH:13]=[CH:14][C:15]2[O:16][CH2:8][O:9][C:10]=2[CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
7 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
C1OC=2C=C(C=CC2O1)O
Name
Quantity
88 g
Type
reactant
Smiles
BrCCCBr

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution prepared
TEMPERATURE
Type
TEMPERATURE
Details
under heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
ADDITION
Type
ADDITION
Details
benzene is added
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The benzene layer is dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
The residue is subjected to vacuum distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCCCOC1=CC2=C(OCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 23 g
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.